![molecular formula C10H9F3LiNO2 B3014756 Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 2126161-37-1](/img/structure/B3014756.png)
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate
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Overview
Description
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is a chemical compound with the molecular formula C10H10F3NO2Li. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Lithium 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate: A closely related compound with similar structure and properties.
2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid: The precursor used in the synthesis of the lithium salt.
Trifluoromethylpyridine derivatives: A class of compounds with varying substituents on the pyridine ring.
Uniqueness
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications .
Biological Activity
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate (commonly referred to as Lithium Trifluoromethylpyridine Propanoate) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H10F3NO2Li. The compound consists of a lithium ion, a trifluoromethyl group, and a pyridine ring, which contribute to its distinctive chemical properties. The trifluoromethyl group enhances the compound's stability and reactivity, making it an interesting subject for scientific research .
The primary biological target of this compound is acetyl-CoA carboxylase (EC 6.4.1.2). The compound inhibits this enzyme by binding to its active site, which prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis. This inhibition can lead to decreased production of long-chain fatty acids, impacting lipid biosynthesis and energy production within cells .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylpyridine compounds can exhibit antimicrobial properties against various pathogens .
- Antitumor Potential : The compound's mechanism of action suggests potential applications in cancer therapy through modulation of metabolic pathways involved in tumor growth .
- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may have therapeutic implications for metabolic disorders such as obesity and diabetes .
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid with lithium hydroxide. This reaction is generally carried out in solvents such as methanol or ethanol under controlled temperature conditions to ensure high yield and purity of the lithium salt product .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inhibition of Acetyl-CoA Carboxylase : A study demonstrated that the compound effectively inhibits acetyl-CoA carboxylase activity in vitro, leading to reduced fatty acid synthesis in cultured cells .
- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising antimicrobial effects that warrant further investigation for drug development .
- Antitumor Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
Summary Table of Biological Activities
Properties
IUPAC Name |
lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.Li/c1-9(2,8(15)16)7-5-6(3-4-14-7)10(11,12)13;/h3-5H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZOAOVCBCMCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=CC(=C1)C(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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